molecular formula C12H12ClN3O B1481824 6-((4-Chlorophenethyl)amino)pyridazin-3-ol CAS No. 2098131-36-1

6-((4-Chlorophenethyl)amino)pyridazin-3-ol

Cat. No. B1481824
CAS RN: 2098131-36-1
M. Wt: 249.69 g/mol
InChI Key: LAFFABSVVLYGBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazine synthesis involves several methods. One such method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .

Scientific Research Applications

Synthesis and Chemical Properties

Novel Pyridazinone Derivatives Synthesis : Research has explored the synthesis of novel pyridazinone derivatives due to their pharmacological significance. For example, studies have developed methods for synthesizing pyridazino-fused ring systems, highlighting the versatility of pyridazinones in medicinal chemistry. These methods often involve multi-step synthetic pathways that provide access to variously substituted pyridazinone compounds (Károlyházy et al., 2001; Wlochal & Bailey, 2015).

Regiospecific Synthesis : Studies have described the regiospecific synthesis of 6-amino-5-hydroxypyridazin-3(2H)-ones, showcasing the chemical versatility of pyridazinone scaffolds for further functionalization. These compounds have been prepared through condensation reactions, demonstrating their utility in creating diverse chemical entities (Dragovich et al., 2008).

Potential Applications

Antimicrobial Activity : Pyridazinone derivatives have been synthesized and tested for their antimicrobial properties against various microorganisms. The design and synthesis of these compounds involve modifications to enhance their biological activities, highlighting their potential in developing new antimicrobial agents (El-Mariah et al., 2006).

Antioxidant and Anticancer Agents : Pyridazinone derivatives have also been evaluated for their antioxidant and anticancer activities. Research in this area focuses on synthesizing novel compounds with potential therapeutic applications, including antiangiogenic properties and the ability to inhibit cancer cell proliferation (Kamble et al., 2015).

Base Oil Improvement : In addition to biomedical applications, pyridazinone derivatives have been investigated for their utility in improving the properties of base oils. Studies have demonstrated the effectiveness of these compounds as antioxidants in base oils, showcasing their potential in industrial applications (Nessim, 2017).

Mechanism of Action

Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

properties

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)7-8-14-11-5-6-12(17)16-15-11/h1-6H,7-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFFABSVVLYGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NNC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-Chlorophenethyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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